Cas no 474255-25-9 (5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione)

5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione 化学的及び物理的性質
名前と識別子
-
- 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione
- AKOS000571231
- AKOS016318747
- HMS1614B18
- F1199-0195
- 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- Oprea1_078668
- 474255-25-9
- 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
-
- インチ: 1S/C23H26N2O5/c1-4-5-13-24-22(26)19-20(17-12-11-16(28-2)14-18(17)29-3)25(30-21(19)23(24)27)15-9-7-6-8-10-15/h6-12,14,19-21H,4-5,13H2,1-3H3
- InChIKey: IXQNZHPLCJRLSM-UHFFFAOYSA-N
- ほほえんだ: O1C2C(N(CCCC)C(C2C(C2C=CC(=CC=2OC)OC)N1C1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 410.184
- どういたいしつりょう: 410.184
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 68.3Ų
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1199-0195-15mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-4mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-2μmol |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-10mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-75mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-30mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-50mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-40mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-1mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1199-0195-20mg |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
474255-25-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dioneに関する追加情報
Introduction to 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2-oxazole-4,6-dione (CAS No. 474255-25-9)
5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2-oxazole-4,6-dione (CAS No. 474255-25-9) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. This compound belongs to the class of heterocyclic derivatives, specifically featuring a fused pyrrolo[3,4-d]pyrazole core embedded within a hexahydro system. The presence of multiple substituents, including a butyl group at the 5-position, a 2,4-dimethoxyphenyl moiety at the 3-position, and a phenyl group at the 2-position, contributes to its intricate chemical profile and functional diversity.
The synthesis and characterization of this compound have been areas of active research, particularly in the development of novel pharmacophores for therapeutic intervention. The hexahydro framework introduces conformational flexibility, which can be exploited to modulate binding interactions with biological targets. Furthermore, the pyrrolo[3,4-d]pyrazole core is a well-known scaffold in drug discovery, often associated with kinase inhibition and other enzyme-targeted therapies. The combination of these structural elements makes this compound a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such complex molecules with greater accuracy. The 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2-oxazole-4,6-dione structure has been subjected to virtual screening against various protein targets to identify potential therapeutic applications. Preliminary simulations suggest that it may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory pathways. These findings align with the broader trend in drug discovery toward targeting multifunctional proteins involved in disease progression.
The 2,4-dimethoxyphenyl substituent is particularly noteworthy as it introduces hydrophobicity and electronic modulation capabilities. This moiety can influence both the solubility and binding affinity of the compound when interacting with biological targets. Additionally, the phenyl group at the 2-position adds another layer of structural complexity that may contribute to selective binding interactions. Such features are often critical in achieving high specificity and efficacy in drug development.
In vitro studies have begun to elucidate the mechanistic aspects of this compound's interactions with biological systems. Initial assays have shown promising results in terms of inhibiting specific enzymatic activities relevant to cancer and inflammation. The butyl group at the 5-position appears to play a role in stabilizing the molecule's conformation during binding events, potentially enhancing its bioactivity. These observations underscore the importance of structural optimization in fine-tuning pharmacological properties.
The synthesis of this compound involves multi-step organic transformations that require careful control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the hexahydro pyrrolo[3,4-d]pyrazole core efficiently. Techniques such as transition-metal-catalyzed cyclizations and cross-coupling reactions have been particularly useful in assembling this complex scaffold. The introduction of substituents like butyl, 2,4-dimethoxyphenyl, and phenyl has been achieved through selective functionalization strategies that preserve the integrity of the core structure.
The pharmacokinetic profile of 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2-oxazole-4,6-dione is an area of ongoing investigation. Preliminary data suggest that it exhibits moderate solubility in aqueous media due to its polar functional groups but also maintains sufficient lipophilicity for membrane permeability. These properties are favorable for oral bioavailability but may require further optimization depending on intended therapeutic applications.
Future research directions include exploring derivatives of this compound with modified substituents to enhance potency and selectivity. Additionally, investigating its interactions with cellular models will provide insights into its potential therapeutic mechanisms and side effect profiles. The integration of experimental data with computational predictions will be crucial in guiding these efforts toward developing novel therapeutics based on this scaffold.
The significance of heterocyclic compounds like 5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d]1,2-oxazole-4,6-dione cannot be overstated in modern drug discovery. Their structural diversity allows for extensive customization to meet specific pharmacological requirements. As our understanding of biological pathways continues to evolve, compounds such as this one will remain at the forefront of efforts to develop innovative treatments for various diseases.
474255-25-9 (5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo3,4-d1,2oxazole-4,6-dione) 関連製品
- 323581-48-2(6-ISOPROPYL-PIPERAZIN-2-ONE)
- 1240522-14-8(3-(2-chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine)
- 1017391-57-9(2-(Piperazin-1-yl)propanethioamide)
- 2034432-23-8(1-(4-{4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylsulfonyl}phenyl)pyrrolidine-2,5-dione)
- 2228457-93-8(5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine)
- 2228817-87-4(1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine)
- 7803-88-5(6-O-Methyl Guanosine)
- 860787-37-7(1-({4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}sulfonyl)tetrahydro-4(1H)-pyridinone)
- 65997-19-5(Steelmanufacture, chemicals)
- 890709-17-8(tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate)




